1-allyl-4-bromo-1H-pyrazole
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Overview
Description
1-Allyl-4-bromo-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of both an allyl group and a bromine atom in the structure of this compound makes it a valuable intermediate for the synthesis of more complex molecules.
Mechanism of Action
Target of Action
1-Allyl-4-bromo-1H-pyrazole is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects Pyrazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that 4-substituted pyrazoles, like this compound, can act as inhibitors of liver alcohol dehydrogenase . This suggests that the compound might interact with its targets by inhibiting their activity, leading to changes in cellular processes.
Result of Action
Given that 4-substituted pyrazoles can act as inhibitors of liver alcohol dehydrogenase , it’s plausible that the compound could alter cellular processes related to this enzyme
Biochemical Analysis
Biochemical Properties
1-allyl-4-bromo-1H-pyrazole is reported to inhibit the oxidative phosphorylation, the ATP -32 P exchange reaction, and energy dependent and independent calcium uptake . It may interact with various enzymes and proteins, influencing their function and the overall biochemical reactions within the cell .
Cellular Effects
The effects of this compound on cells are largely dependent on its interactions with various biomolecules. It is reported to inhibit the oxidative phosphorylation, which could have significant effects on cellular metabolism
Molecular Mechanism
The exact molecular mechanism of action of this compound is not fully understood. It is known to inhibit oxidative phosphorylation, which suggests that it may interact with enzymes involved in this process
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-4-bromo-1H-pyrazole can be synthesized through various methods. One common approach involves the reaction of 4-bromo-1H-pyrazole with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-4-bromo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The allyl group can be oxidized to form epoxides or reduced to form saturated derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols and bases such as sodium hydride or potassium carbonate.
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Epoxides or other oxidized derivatives.
Reduction Products: Saturated pyrazole derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
1-Allyl-4-bromo-1H-pyrazole has several applications in scientific research:
Comparison with Similar Compounds
4-Bromo-1H-pyrazole: Lacks the allyl group, making it less versatile in certain synthetic applications.
1-Allyl-1H-pyrazole: Lacks the bromine atom, which limits its use in substitution and coupling reactions.
1-Allyl-3,5-dimethyl-1H-pyrazole: Contains additional methyl groups, which can affect its reactivity and applications.
Uniqueness: 1-Allyl-4-bromo-1H-pyrazole is unique due to the presence of both an allyl group and a bromine atom, which provides a balance of reactivity and stability. This makes it a valuable intermediate for the synthesis of a wide range of compounds with diverse applications.
Properties
IUPAC Name |
4-bromo-1-prop-2-enylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-2-3-9-5-6(7)4-8-9/h2,4-5H,1,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMQAURXVMBQLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13369-72-7 |
Source
|
Record name | 4-bromo-1-(prop-2-en-1-yl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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